2-[4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine
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Overview
Description
“2-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The methoxy group (-OCH3) is an alkyl group derived from methane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring, trifluoromethyl group, and methoxy group would each contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Genotoxicity and Metabolic Activation Studies
One application involves the examination of genotoxicity potential and the role of metabolic activation in related compounds. For instance, the study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound with structural similarities, highlights its potential in the treatment of obesity due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity potential was investigated, revealing metabolism and dose-dependent increases of reverse mutations, suggesting bioactivation to a reactive intermediate that covalently bound DNA (Kalgutkar et al., 2007).
Chemical Synthesis and Derivative Formation
The chemical synthesis of new annulated pyrazolo-pyrido or pyrano pyrimidine, pyrazolopyridine, and pyranopyrazole derivatives showcases another application. These derivatives were prepared by reacting 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with various reagents, leading to compounds with potential pharmacological applications (El-Assiery et al., 2004).
Analgesic and Anti-inflammatory Activities
The synthesis of new pyrazole derivatives from β-hydroxy enones and hydrazines, using piperidine, and their subsequent screening for analgesic and anti-inflammatory activities represent a significant application. These derivatives showed moderate to significant activities, indicating the potential for developing new therapeutic agents (Priyadarsini et al., 2020).
Antimicrobial Activity and Molecular Docking Studies
Another application is seen in the synthesis of compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and their assessment for antibacterial and antifungal functionalities. Such studies not only demonstrate antimicrobial potentials but also involve molecular docking analyses to understand the interaction with biological targets (Okasha et al., 2022).
Molecular Structure Analysis of Highly Substituted Pyrazole Ligands
The synthesis, characterization, and analysis of the photophysical properties of pyrazine-based chromophores for potential use in fluorescence applications demonstrate the versatility of these compounds in material science. Such research highlights the importance of structural modifications to enhance specific properties like emission and intramolecular charge transfer (Hoffert et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-18-10(11(12,13)14)2-6-17(7-3-10)9-8-15-4-5-16-9/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUNLWBEXTPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C2=NC=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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